molecular formula C21H22BrP B14611246 Einecs 261-884-3 CAS No. 59725-00-7

Einecs 261-884-3

Cat. No.: B14611246
CAS No.: 59725-00-7
M. Wt: 385.3 g/mol
InChI Key: FZCYFHVHKOISNL-UHFFFAOYSA-N
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Description

. It is a member of the phosphonium salts family, which are widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(propyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with propyl bromide. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:

PPh3+C3H7BrPPh3C3H7Br\text{PPh}_3 + \text{C}_3\text{H}_7\text{Br} \rightarrow \text{PPh}_3\text{C}_3\text{H}_7\text{Br} PPh3​+C3​H7​Br→PPh3​C3​H7​Br

Industrial Production Methods

In industrial settings, the production of triphenyl(propyl)phosphonium bromide involves large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Triphenyl(propyl)phosphonium bromide can undergo oxidation reactions to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Triphenyl(propyl)phosphonium bromide has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in studies involving cell membrane permeability and mitochondrial function.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.

Mechanism of Action

The mechanism by which triphenyl(propyl)phosphonium bromide exerts its effects involves its ability to interact with cellular membranes. The phosphonium ion can penetrate lipid bilayers, allowing it to target mitochondria and other organelles. This property makes it useful in drug delivery and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylmethylphosphonium bromide
  • Triphenylethylphosphonium bromide
  • Triphenylbutylphosphonium bromide

Uniqueness

Triphenyl(propyl)phosphonium bromide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to interact with biological membranes. Compared to its analogs, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Properties

CAS No.

59725-00-7

Molecular Formula

C21H22BrP

Molecular Weight

385.3 g/mol

IUPAC Name

bromo-triphenyl-propyl-λ5-phosphane

InChI

InChI=1S/C21H22BrP/c1-2-18-23(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3

InChI Key

FZCYFHVHKOISNL-UHFFFAOYSA-N

Canonical SMILES

CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br

Origin of Product

United States

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